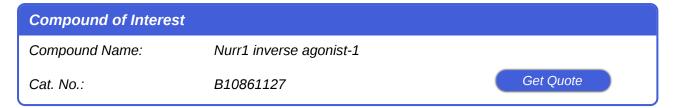


Nurr1 Inverse Agonist-1: A Chemical Probe for Deciphering Nurr1 Biology

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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear receptor related-1 (Nurr1, also known as NR4A2) is an orphan nuclear receptor that plays a critical role in the development, maintenance, and survival of dopaminergic neurons.[1] Its constitutive activity and association with neurodegenerative diseases and inflammation have made it a compelling target for therapeutic intervention. While much effort has been focused on developing agonists to enhance its neuroprotective functions, the study of inverse agonists provides a crucial pharmacological tool to probe the physiological and pathological roles of basal Nurr1 activity. This technical guide focuses on **Nurr1 inverse agonist-1**, an indole-based small molecule, as a chemical probe to dissect the biology of Nurr1.

Chemical Properties and Data Presentation

Nurr1 inverse agonist-1 is a tool compound designed for the scientific exploration of the neuroprotective transcription factor Nurr1.[2] The following table summarizes the key chemical and physical properties of this compound.



Property	Value	Reference
Molecular Formula	C16H14N2O2	[2]
Molecular Weight	266.29 g/mol	[2]
CAS Number	2758673-07-1	[2]
Purity	99.79%	[2]
Appearance	Solid powder	[2]
Solubility	DMSO: 100 mg/mL (375.53 mM)	[3]

The biological activity of **Nurr1 inverse agonist-1** and its analogs has been characterized in various assays. The following table summarizes key quantitative data from the primary literature, highlighting the potency of these indole-based inverse agonists.

Compound	Assay Type	Cell Line	IC50 (μM)	Efficacy (% Inhibition)	Reference
Nurr1 inverse agonist 31	Gal4-Nurr1 Reporter	HEK293T	2.3	>90%	[4][5]
Methyl 1H- indole-3- carboxylate	Gal4-Nurr1 Reporter	HEK293T	48	Not specified	[6]
Compound 12	Gal4-Nurr1 Reporter	HEK293T	2.3	Not specified	[6]
Compound 13	Gal4-Nurr1 Reporter	HEK293T	3.8	Stronger than	[6]

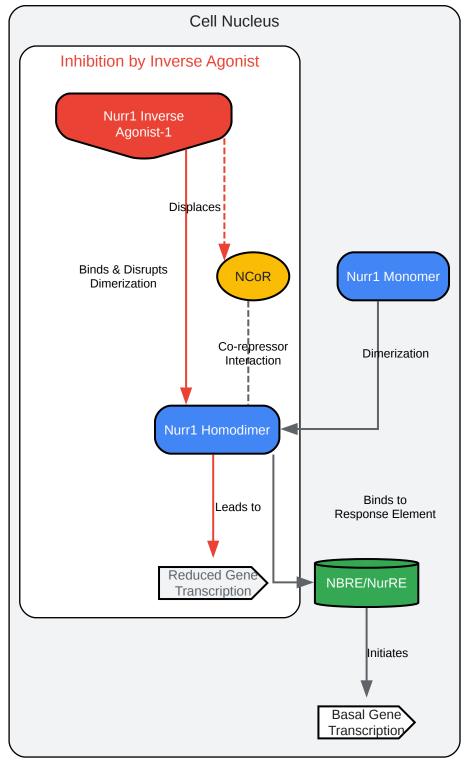
Mechanism of Action

Nurr1 inverse agonist-1 and its analogs function by directly binding to the Nurr1 protein and reducing its basal transcriptional activity.[5] The molecular mechanism involves the displacement of nuclear receptor corepressors (NCoRs) and the disruption of Nurr1



homodimerization, which are essential for its constitutive activity.[5] This leads to a decrease in the expression of Nurr1-regulated genes.[5]

Mechanism of Nurr1 Inverse Agonism





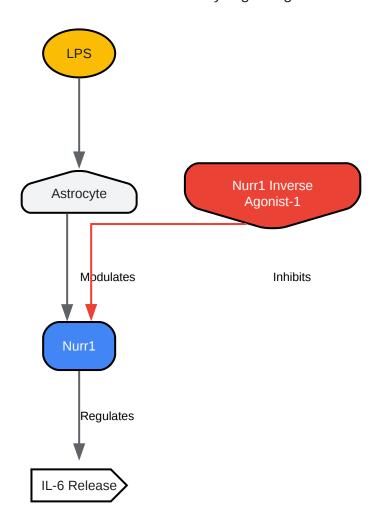
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Caption: Mechanism of action of Nurr1 inverse agonist-1.

Signaling Pathways

Nurr1 is a key regulator of various cellular processes, and its activity is modulated by multiple signaling pathways. An inverse agonist like **Nurr1 inverse agonist-1** can be used to probe the role of basal Nurr1 activity within these pathways. For instance, in astrocytes, lipopolysaccharide (LPS) stimulation leads to the release of interleukin-6 (IL-6), an inflammatory cytokine. Treatment with a Nurr1 inverse agonist can mimic the effect of Nurr1 silencing, leading to an altered IL-6 release, thereby implicating Nurr1 in the regulation of neuroinflammation.[5][7]

Nurr1 in Inflammatory Signaling





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Caption: Role of Nurr1 in LPS-induced IL-6 release in astrocytes.

Experimental Protocols

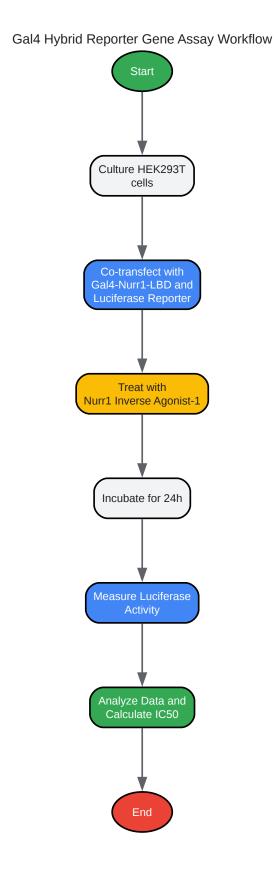
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the characterization of **Nurr1 inverse agonist-1** and related compounds.

Gal4 Hybrid Reporter Gene Assay

This assay is used to determine the functional activity of the inverse agonist on the ligand-binding domain (LBD) of Nurr1.

- Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Cells are seeded in 96-well plates and co-transfected with a Gal4-Nurr1-LBD expression vector and a luciferase reporter plasmid containing a Gal4 response element.
- Compound Treatment: After 24 hours, the medium is replaced with a fresh medium containing the Nurr1 inverse agonist-1 at various concentrations. A vehicle control (e.g., DMSO) is also included.
- Luciferase Activity Measurement: Following a 24-hour incubation period, luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System, Promega).
- Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency. The IC₅₀ values are calculated from the dose-response curves using non-linear regression analysis.





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Caption: Workflow for the Gal4 hybrid reporter gene assay.



Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of the inverse agonist to Nurr1 in a cellular context.

- Cell Treatment: T98G cells are treated with either the Nurr1 inverse agonist-1 or a vehicle control.
- Cell Lysis and Heating: After incubation, cells are harvested and lysed. The cell lysates are then heated to a range of temperatures.
- Protein Separation and Detection: The heated lysates are centrifuged to separate aggregated proteins from the soluble fraction. The amount of soluble Nurr1 in the supernatant is quantified by Western blotting or other protein detection methods.
- Data Analysis: A shift in the melting temperature of Nurr1 in the presence of the inverse agonist compared to the vehicle control indicates direct binding.

Gene Expression Analysis

To assess the impact of the inverse agonist on the transcriptional regulation of Nurr1 target genes, quantitative real-time PCR (qRT-PCR) is performed.

- Cell Culture and Treatment: T98G cells or primary human astrocytes are treated with the
 Nurr1 inverse agonist-1 for a specified period.
- RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its quality and quantity are determined. The RNA is then reverse-transcribed into cDNA.
- qRT-PCR: The expression levels of Nurr1 target genes (e.g., those involved in inflammation or dopamine homeostasis) are quantified using specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR system.
- Data Analysis: The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene used for normalization.

Conclusion



Nurr1 inverse agonist-1 and its analogs are invaluable chemical probes for elucidating the multifaceted roles of Nurr1. This guide provides a comprehensive overview of their properties, mechanism of action, and the experimental methodologies used for their characterization. By employing these tools, researchers can further unravel the complexities of Nurr1 biology and its implications in health and disease, paving the way for the development of novel therapeutic strategies.

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